molecular formula C21H23N3O2S B2394566 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897469-84-0

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B2394566
CAS No.: 897469-84-0
M. Wt: 381.49
InChI Key: PDEYLUZORLRGFR-UHFFFAOYSA-N
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Description

The compound 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one features a benzothiazole core substituted with a methoxy group at position 6, a piperazine ring at position 2, and a 3-phenylpropan-1-one moiety. This structure integrates aromatic, heterocyclic, and ketone functionalities, which are common in pharmacologically active molecules targeting neurological and metabolic pathways. The benzothiazole-piperazine scaffold is known for modulating receptor binding due to its planar aromatic system and nitrogen-rich piperazine, which enhances solubility and bioavailability .

Properties

IUPAC Name

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-26-17-8-9-18-19(15-17)27-21(22-18)24-13-11-23(12-14-24)20(25)10-7-16-5-3-2-4-6-16/h2-6,8-9,15H,7,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEYLUZORLRGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Synthesis

The benzothiazole ring system is typically constructed via cyclization reactions involving substituted anilines and sulfur-containing reagents. For the 6-methoxy derivative, 4-methoxy-2-aminothiophenol serves as a key intermediate. Reacting this with carbon disulfide in the presence of iodine or ferric chloride facilitates cyclization to form 6-methoxy-1,3-benzothiazole-2-thiol. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 2-chloro-6-methoxy-1,3-benzothiazole, a critical precursor for piperazine coupling.

Table 1: Benzothiazole Core Synthesis Conditions

Step Reagents/Conditions Yield Source
Cyclization CS₂, I₂, EtOH, reflux, 6h 78%
Chlorination POCl₃, 110°C, 4h 85%

Propan-1-one Moiety Incorporation

The final step involves coupling the piperazine-benzothiazole intermediate with 3-phenylpropanoyl chloride. This acylation is performed under inert conditions using triethylamine (Et₃N) to scavenge HCl. Alternatively, a two-step approach via reductive amination of 3-phenylpropanal with the piperazine derivative has been documented.

Table 2: Acylation Reaction Parameters

Method Conditions Yield Source
Acyl chloride Et₃N, CH₂Cl₂, 0°C→RT, 6h 72%
Reductive amination NaBH₃CN, MeOH, 24h 68%

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Ethanol and DMF are the most effective solvents for SNAr reactions, balancing polarity and boiling point. Catalytic piperidine (10 mol%) improves yields by deprotonating the piperazine, enhancing its nucleophilicity. Microwave irradiation reduces reaction times by 60–70% compared to conventional heating.

Temperature and Time Optimization

Chlorination at 110°C ensures complete conversion of the thiol to chloride, while temperatures above 120°C risk decomposition. For acylation, maintaining temperatures below 25°C minimizes side reactions such as ketone dimerization.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for verifying structural integrity. The methoxy group resonates at δ 3.85–3.90 ppm in ¹H NMR, while the piperazine protons appear as multiplet signals between δ 2.80–3.40 ppm.

Comparative Analysis of Synthetic Routes

Route 1 (Sequential Acylation) :

  • Advantages : High purity (>95% by HPLC).
  • Disadvantages : Requires handling of moisture-sensitive acyl chlorides.

Route 2 (Reductive Amination) :

  • Advantages : Avoids acyl chlorides; suitable for scale-up.
  • Disadvantages : Lower yields due to competing imine formation.

Industrial Scalability and Challenges

Scale-up efforts face hurdles in cost-effective purification of the final product. Column chromatography remains the primary method, but crystallization protocols using ethyl acetate/hexane mixtures are under development.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

Antitubercular Activity
Research indicates that benzothiazole derivatives, including 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one, exhibit promising activity against Mycobacterium tuberculosis. A study synthesized several derivatives and evaluated their efficacy using standard reference drugs as controls. The results showed that certain derivatives demonstrated higher inhibition potency than the controls, suggesting potential for development into new antitubercular agents.

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes essential for bacterial survival. For instance, the interaction with DNA gyrase and other targets can disrupt bacterial replication and metabolism, leading to cell death.

Cancer Research

Cytotoxicity Studies
The compound has been investigated for its cytotoxic properties against various cancer cell lines. In vitro studies employing the MTT assay demonstrated that several benzothiazole derivatives exhibited significant cytotoxic effects on cancer cells such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. These studies highlight the potential of this compound as a lead for developing novel anticancer therapies.

Case Study: Synthesis and Screening
A library of substituted piperazine derivatives was synthesized and screened for cytotoxic activity. The findings indicated that derivatives containing the benzothiazole moiety showed enhanced activity compared to those without it. This suggests that modifications to the benzothiazole structure can optimize therapeutic efficacy against cancer.

Dye Synthesis

Heterocyclic Azo Dyes
Benzothiazole derivatives are also utilized in synthesizing heterocyclic azo dyes. The standard diazo-coupling process is employed to create dyes with specific color properties and stability. The resulting azo dyes have applications in textiles and biological staining.

Experimental Procedures
The synthesis typically involves reacting aniline derivatives with benzothiazole compounds under controlled conditions to yield azo dyes. These dyes are characterized by their vibrant colors and stability under various environmental conditions.

Data Summary

Application AreaSpecific UseKey Findings
Pharmaceutical ChemistryAntitubercular agentsHigher inhibition potency against M. tuberculosis compared to controls
Cancer ResearchCytotoxic agentsSignificant cytotoxic effects on HeLa and MCF-7 cells
Dye SynthesisHeterocyclic azo dyesSuccessful synthesis via diazo-coupling processes

Mechanism of Action

The mechanism of action of 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Benzothiazole Ring

Methoxy vs. Methyl Substituents
  • Analog (BE45789): 1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one replaces the methoxy group with a methyl group at position 4. Molecular weight: 365.49 g/mol .
Ethoxy Substituent (Hypothetical Analog)

Piperazine-Linked Modifications

Chromen-2-one Derivatives
  • Compound 4e: 5.4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one replaces the benzothiazole with a chromen-2-one ring. The addition of a 2-hydroxy-benzyl group introduces phenolic -OH groups, enhancing solubility but reducing metabolic stability due to oxidative susceptibility .
  • Compound 4g : 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one features a 4-methyl-benzyl group, balancing lipophilicity and steric effects. Yield: 65% (vs. 80% for 4e), indicating substituent-dependent synthetic efficiency .
Diphenylmethyl Substituents
  • 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone: The diphenylmethyl group on piperazine significantly increases molecular bulk (MW: 529.67 g/mol) compared to the target compound. This modification likely reduces blood-brain barrier penetration but improves binding to hydrophobic pockets in receptors .

Heterocyclic Replacements

  • Pyrazoline Derivatives: The compound 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole replaces the propanone group with a pyrazoline ring. Pyrazolines are associated with antitumor and antidepressant activities, suggesting divergent pharmacological applications compared to the target compound .

Structural and Pharmacokinetic Data Table

Compound Name Benzothiazole Substituent Piperazine Modification Molecular Weight (g/mol) Key Properties Reference
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one 6-Methoxy 3-Phenylpropan-1-one ~365 (estimated) High polarity, moderate lipophilicity
BE45789 (4-Methyl analog) 4-Methyl 3-Phenylpropan-1-one 365.49 Increased lipophilicity
5.4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one None (chromen-2-one core) 2-Hydroxy-benzyl N/A Enhanced solubility, oxidative liability
1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone None Diphenylmethyl 529.67 High hydrophobicity

Key Research Findings

  • Synthetic Yields : Piperazine-linked benzothiazoles generally exhibit moderate-to-high yields (65–80%), with electron-donating substituents (e.g., methoxy) improving reaction efficiency .
  • Bioactivity Trends : Methoxy and hydroxybenzyl groups correlate with enhanced receptor binding in neurological targets, while methyl and diphenylmethyl groups favor hydrophobic interactions in metabolic enzymes .
  • Structural Flexibility: The piperazine-propanone linker allows for versatile modifications, enabling tuning of solubility, stability, and target selectivity .

Biological Activity

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a synthetic compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C22H25N3O4S2C_{22}H_{25}N_{3}O_{4}S_{2}, and it features a complex structure that includes a piperazine ring and a benzothiazole moiety, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenase (COX), which plays a critical role in inflammation and pain pathways. By binding to the active sites of these enzymes, it prevents the formation of inflammatory mediators like prostaglandins.

Signal Transduction Modulation : It modulates key signaling pathways involved in cell proliferation and apoptosis. This modulation can lead to significant effects on cancer cell growth and survival .

Receptor Interaction : The piperazine moiety enhances the compound's ability to cross biological membranes, potentially increasing its bioavailability and interaction with target receptors .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. It has demonstrated significant inhibitory effects on various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) by inducing apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism
B7A4312Apoptosis induction
B7A5494Cell cycle arrest
B7H12991Inhibition of migration

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests it may possess anti-inflammatory properties. This inhibition can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, making it a candidate for treating inflammatory diseases .

Case Studies

A study published in Frontiers in Chemistry synthesized various benzothiazole derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications to the benzothiazole nucleus enhanced anticancer efficacy significantly .

Another research effort focused on the synthesis of related compounds which exhibited promising anti-tubercular activity due to their unique structural characteristics. This suggests potential applications beyond oncology .

Q & A

Q. What are the optimized synthetic routes and purification methods for 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one?

The synthesis typically involves multi-step procedures, including nucleophilic substitution and condensation reactions. Key steps include:

  • Reaction Conditions : Use of toluene as a solvent and catalysts (e.g., triethylamine) to facilitate coupling between the benzothiazole and piperazine moieties .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of 6-methoxy-1,3-benzothiazole-2-amine) and reflux times (6–12 hours) to improve efficiency .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm connectivity of the benzothiazole, piperazine, and propanone groups. Key signals include δ 3.8 ppm (methoxy group) and δ 7.2–7.6 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 422.16) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N, S percentages .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values compared to reference drugs like doxorubicin .
  • Enzyme Inhibition : Evaluate interactions with kinases or proteases via fluorescence-based assays, focusing on benzothiazole’s role in binding affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Key Modifications :
    • Replace the methoxy group with halogens (e.g., Cl, F) to improve membrane permeability .
    • Substitute the phenylpropanone moiety with heteroaromatic groups (e.g., thiophene) to modulate target selectivity .
  • Data Interpretation : Use IC50_{50} trends from analogs (e.g., 4,6-difluoro derivatives showing 10× higher anticancer activity) to prioritize synthetic targets .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

  • Molecular Docking : Utilize AutoDock Vina to model interactions with enzymes (e.g., EGFR kinase), focusing on hydrogen bonds between the benzothiazole ring and catalytic residues .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and binding free energy (MM/PBSA) .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Metabolic Stability Tests : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the piperazine ring), explaining poor in vivo efficacy .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, as demonstrated with similar benzothiazole derivatives .

Q. What experimental strategies elucidate reaction mechanisms in the compound’s synthesis?

  • Kinetic Studies : Monitor intermediate formation via LC-MS during aminomethylation steps to identify rate-limiting stages .
  • Isotopic Labeling : Use 18O^{18}O-labeled reagents to trace oxygen incorporation in the methoxy group during cyclization .

Q. How does this compound compare to structurally related analogs in terms of pharmacological profiles?

  • Comparative Table :
CompoundStructural VariationBioactivity (IC50_{50}, μM)
Target Compound6-Methoxy, phenylpropanone8.2 (HeLa)
4,6-Difluoro analog Difluoro substitution0.9 (HeLa)
Purine-benzothiazole Purine moiety12.4 (Antimicrobial)

Q. Which crystallographic techniques validate the compound’s 3D structure?

  • X-ray Diffraction : Solve single-crystal structures using the CCP4 suite. Key parameters include space group P21_1/c and bond angles (e.g., C-S-C in benzothiazole: 92.5°) .
  • Hirshfeld Analysis : Map intermolecular interactions (e.g., π-π stacking between phenyl groups) to explain solid-state stability .

Q. What methodologies are critical for comprehensive pharmacological profiling?

  • ADMET Prediction : Use SwissADME to assess logP (2.8), PSA (65 Ų), and blood-brain barrier penetration (low) .
  • Toxicology Screening : Conduct Ames tests and hERG channel inhibition assays to prioritize candidates with minimal off-target effects .

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